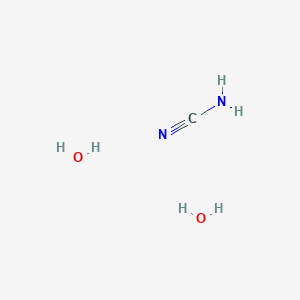
Aminoformonitrile dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoformonitrile dihydrate is a chemical compound with the molecular formula CH₆N₂O₂ It is a hydrated form of aminoformonitrile, which is a simple organic compound containing both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoformonitrile dihydrate can be synthesized through several methods. One common approach involves the reaction of formamide with hydrogen cyanide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrate form of the compound.
Chemical Reactions Analysis
Types of Reactions
Aminoformonitrile dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Aminoformonitrile dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which aminoformonitrile dihydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of both the amino and nitrile groups, which can participate in various chemical and biological processes. Specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Cyanamide: Similar in structure but lacks the dihydrate form.
Formamide: Contains an amide group instead of a nitrile group.
Aminonitriles: A broader class of compounds containing both amino and nitrile groups.
Uniqueness
Aminoformonitrile dihydrate is unique due to its specific combination of functional groups and its hydrated form, which can influence its reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
CH6N2O2 |
|---|---|
Molecular Weight |
78.071 g/mol |
IUPAC Name |
cyanamide;dihydrate |
InChI |
InChI=1S/CH2N2.2H2O/c2-1-3;;/h2H2;2*1H2 |
InChI Key |
KZQBUTOQUPJNDM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















